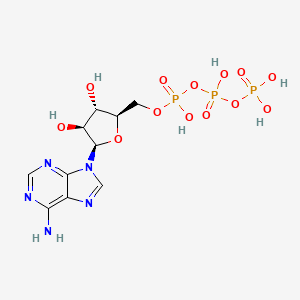

Ara-ATP

Description

Structure

3D Structure

Properties

CAS No. |

3714-60-1 |

|---|---|

Molecular Formula |

C10H16N5O13P3 |

Molecular Weight |

507.18 g/mol |

IUPAC Name |

[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 |

InChI Key |

ZKHQWZAMYRWXGA-UHTZMRCNSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Synonyms |

9 beta-D-arabinofuranosyladenine 5'-triphosphate ara ATP ara-ATP arabinofuranosyladenine triphosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ara-ATP: A Technical Guide to its Action as a DNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinofuranosyladenosine triphosphate (Ara-ATP) is the biologically active metabolite of the antiviral and antineoplastic agent Vidarabine (Ara-A). Its profound inhibitory effects on DNA synthesis form the basis of its therapeutic applications. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with viral and cellular DNA polymerases, the kinetics of this inhibition, and the downstream cellular consequences.

Mechanism of Action: A Dual Approach to Halting DNA Replication

The primary mechanism of action of this compound is the disruption of DNA synthesis through a two-pronged attack: competitive inhibition of DNA polymerases and incorporation into the nascent DNA strand, leading to chain termination.

Competitive Inhibition of DNA Polymerase

This compound acts as a competitive inhibitor of DNA polymerase by vying with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the enzyme. The structural similarity between this compound and dATP allows it to bind to the polymerase; however, the presence of a 2'-hydroxyl group in the arabinose sugar moiety of this compound, in a trans configuration relative to the 3'-hydroxyl group, interferes with the proper conformational changes required for efficient phosphodiester bond formation. This competition effectively reduces the rate of DNA synthesis.

DNA Chain Termination

Upon successful competition with dATP, this compound can be incorporated into the growing DNA strand. However, the arabinose sugar's stereochemistry, which differs from the deoxyribose of natural nucleotides, introduces a critical flaw. The altered sugar pucker and the steric hindrance caused by the 2'-hydroxyl group prevent the DNA polymerase from adding the next nucleotide, thereby terminating the elongation of the DNA chain. This premature termination results in fragmented, non-functional DNA.

Quantitative Analysis of DNA Polymerase Inhibition

The inhibitory potency of this compound has been quantified against various viral and human DNA polymerases. While specific Ki and IC50 values can vary depending on the experimental conditions and the specific enzyme, the following tables summarize the available data, demonstrating the differential sensitivity of various polymerases to this compound.

| Viral DNA Polymerase | Inhibition Type | Ki / IC50 Value | Reference |

| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | Competitive with dATP | Not explicitly quantified in the provided search results. | General knowledge from search results. |

| Herpes Simplex Virus-2 (HSV-2) DNA Polymerase | Competitive with dATP | Not explicitly quantified in the provided search results. | General knowledge from search results. |

| Hepatitis B Virus (HBV) DNA Polymerase | Competitive with dATP | Not explicitly quantified in the provided search results. | General knowledge from search results. |

| Human DNA Polymerase | Inhibition by Ara-CTP (a related analog) | Reference |

| DNA Polymerase α | High sensitivity | [1] |

| DNA Polymerase δ | Lower sensitivity | [1] |

| DNA Polymerase ε | Lower sensitivity | [1] |

Note: Specific Ki and IC50 values for this compound against human DNA polymerases α, δ, and ε were not available in the provided search results. The data for Ara-CTP suggests a potential for differential inhibition by this compound.

Signaling Pathways and Experimental Workflows

The incorporation of this compound into DNA and the subsequent chain termination trigger a cascade of cellular events, primarily the DNA damage response (DDR) and apoptosis.

This compound Signaling Pathway

Caption: Signaling pathway of this compound from cellular activation to apoptosis induction.

Experimental Workflow for Characterizing this compound's Mechanism of Action

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Experimental Protocols

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound against a specific DNA polymerase.

Methodology:

-

Reaction Mixture Preparation: A standard reaction mixture contains a buffered solution (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), activated DNA (e.g., calf thymus DNA), the four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, TTP), with one being radiolabeled (e.g., [³H]TTP or [α-³²P]dATP), and the purified DNA polymerase.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without this compound is also prepared.

-

Initiation and Incubation: The reaction is initiated by the addition of the DNA polymerase and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Termination and Precipitation: The reaction is stopped by the addition of a solution like trichloroacetic acid (TCA) or perchloric acid. The unincorporated radiolabeled nucleotides are separated from the newly synthesized, radiolabeled DNA by precipitation and filtration.

-

Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration. For Ki determination, the assay is performed with varying concentrations of the natural substrate (dATP) and this compound, and the data are analyzed using Lineweaver-Burk or Dixon plots. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Chain Termination Assay (Primer Extension Analysis)

Objective: To demonstrate that the incorporation of this compound into a growing DNA strand leads to the termination of DNA synthesis.

Methodology:

-

Primer-Template Design: A synthetic oligonucleotide primer is annealed to a longer, complementary template strand. The template sequence downstream of the primer should contain adenine bases to allow for the incorporation of this compound. The 5' end of the primer is typically radiolabeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Reaction Setup: The reaction mixture contains the radiolabeled primer-template duplex, a buffered solution, MgCl₂, DTT, purified DNA polymerase, and a mixture of dNTPs. A key aspect is to have separate reactions with and without this compound. A control reaction with only the four standard dNTPs will show full-length product formation.

-

Polymerase Reaction: The reaction is initiated by the addition of the DNA polymerase and incubated for a specific time.

-

Gel Electrophoresis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments.

-

Interpretation: In the reaction containing this compound, the appearance of shorter DNA fragments corresponding to the positions of adenine in the template strand, which are absent or significantly reduced in the control reaction, indicates chain termination upon incorporation of this compound.

Conclusion

This compound exerts its potent antiviral and anticancer effects through a well-defined mechanism of action centered on the disruption of DNA synthesis. Its ability to both competitively inhibit DNA polymerases and act as a chain terminator makes it an effective therapeutic agent. The detailed understanding of its mechanism, supported by quantitative kinetic data and specific experimental protocols, is crucial for the continued development and optimization of nucleoside analogs in the treatment of viral infections and cancer. Further research to delineate the precise signaling pathways activated by this compound-induced DNA damage will undoubtedly open new avenues for therapeutic intervention.

References

Biochemical Synthesis of Ara-ATP: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical synthesis of Arabinofuranosyladenosine triphosphate (Ara-ATP), a critical tool for research in virology, oncology, and molecular biology. This document details both enzymatic and chemical synthesis methodologies, purification techniques, and the molecular basis of this compound's biological activity. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate practical application in a laboratory setting.

Introduction

Arabinofuranosyladenosine triphosphate (this compound) is the active triphosphate form of the antiviral and antineoplastic agent Vidarabine (Ara-A). As an analogue of deoxyadenosine triphosphate (dATP), this compound exerts its biological effects primarily through the competitive inhibition of DNA polymerases and by acting as a chain terminator upon incorporation into nascent DNA strands.[1][2][3][4] Its utility in research necessitates reliable and efficient synthetic routes to obtain high-purity material. This guide explores the primary methods for the biochemical synthesis of this compound for research purposes.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often more environmentally friendly route to this compound, typically involving a cascade of phosphorylation steps starting from Vidarabine (Ara-A) or its monophosphate (Ara-AMP).

A highly efficient method for producing the key precursor, Vidarabine 5'-monophosphate (Ara-AMP), involves a multi-enzyme one-pot cascade reaction. This system can achieve a conversion rate of ≥95.5%.[1][5][6] The subsequent phosphorylation steps to yield this compound are catalyzed by kinases.

Enzymatic Synthesis Workflow

Caption: Enzymatic phosphorylation cascade for this compound synthesis.

This protocol is adapted from a multi-enzyme cascade reaction for the synthesis of Vidarabine 5'-monophosphate (Ara-AMP).[5]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer of 50 mM Tris-HCl, pH 7.5.

-

Add the following components to the reaction buffer:

-

Vidarabine (Ara-A): 10 mM

-

ATP: 15 mM

-

MgCl₂: 15 mM

-

-

-

Enzyme Addition:

-

Add Deoxyadenosine Kinase (e.g., from Dictyostelium discoideum) to a final concentration of 0.1 mg/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by HPLC.

-

-

Reaction Termination and Product Isolation:

-

Once the reaction reaches completion (typically >95% conversion), terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).

-

Centrifuge the reaction mixture to pellet the denatured enzyme.

-

The supernatant containing Ara-AMP can be used for the subsequent phosphorylation steps or purified.

-

This protocol outlines a two-step phosphorylation of Ara-AMP to this compound using commercially available kinases.

-

Reaction Mixture for Ara-ADP Synthesis:

-

To the crude or purified Ara-AMP solution, add:

-

ATP: 1.5 equivalents relative to Ara-AMP

-

Adenylate Kinase: 5-10 units per µmol of Ara-AMP

-

-

Incubate at 37°C and monitor by HPLC until Ara-AMP is consumed.

-

-

Reaction Mixture for this compound Synthesis:

-

To the resulting Ara-ADP solution, add:

-

A phosphate donor such as phosphoenolpyruvate (PEP): 2 equivalents relative to Ara-ADP

-

Pyruvate Kinase: 10-20 units per µmol of Ara-ADP

-

Nucleoside Diphosphate Kinase: 5-10 units per µmol of Ara-ADP

-

A catalytic amount of ATP to initiate the cycle.

-

-

Incubate at 37°C and monitor the formation of this compound by HPLC.

-

-

Purification:

-

The final this compound product can be purified from the reaction mixture using ion-exchange or reverse-phase HPLC.

-

Chemical Synthesis

Chemical synthesis provides a scalable alternative to enzymatic methods, with the Ludwig-Eckstein and Yoshikawa (using POCl₃) methods being the most prominent.

Chemical Synthesis Workflow (Ludwig-Eckstein)

Caption: Ludwig-Eckstein method for this compound synthesis.

This protocol is a general method adapted for the synthesis of nucleoside triphosphates and can be applied to Ara-A. This method can achieve yields of 65-67% for similar deoxynucleosides.[7]

-

Reaction Setup:

-

In a flame-dried flask under an argon atmosphere, dissolve Vidarabine (Ara-A) (1 equivalent) in anhydrous trimethyl phosphate.

-

Cool the solution to 0°C in an ice bath.

-

-

Phosphorylation:

-

Add freshly distilled phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled solution while stirring.

-

Stir the reaction at 0°C for 2-4 hours.

-

-

Pyrophosphate Addition:

-

In a separate flask, prepare a solution of tributylammonium pyrophosphate (5 equivalents) and tributylamine (5 equivalents) in anhydrous DMF.

-

Add this pyrophosphate solution to the reaction mixture at 0°C.

-

-

Quenching and Hydrolysis:

-

After 30 minutes, quench the reaction by adding triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).

-

Stir the mixture for 1 hour at room temperature to hydrolyze the cyclic intermediates.

-

-

Purification:

-

Purify the crude this compound from the reaction mixture by ion-exchange chromatography (e.g., DEAE-Sephadex column) using a linear gradient of TEAB buffer.

-

Purification and Analysis

High-performance liquid chromatography (HPLC) is the standard method for both the purification and quantitative analysis of this compound.

HPLC Purification Protocol

Column: A reverse-phase C18 column or an anion-exchange column can be used. Mobile Phase:

-

Reverse-Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in an aqueous buffer (e.g., phosphate buffer, pH 6.0-7.0) and an organic modifier like acetonitrile or methanol.[8][9]

-

Anion-Exchange: A salt gradient (e.g., NaCl or TEAB) in a buffered mobile phase (e.g., Tris-HCl).[2][10] Detection: UV absorbance at 259 nm.

General Gradient for Reverse-Phase HPLC:

-

Buffer A: 0.1 M potassium dihydrogen phosphate, pH 6.0.

-

Buffer B: 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium hydrogen sulfate, 20% methanol, pH 6.0.

-

Gradient: A linear gradient from 0% to 100% Buffer B over 30-40 minutes.

Quantitative Analysis

The purity and concentration of this compound can be determined by HPLC with UV detection. A standard curve should be generated using a known concentration of a commercially available this compound standard.

Quantitative Data Summary

| Method | Starting Material | Product | Yield (%) | Purity (%) | Reference(s) |

| Enzymatic Cascade | Arabinosyluracil + Adenine | Ara-AMP | ≥95.5 (conversion) | Not specified | [1][5] |

| Enzymatic Flow | Arabinosyluracil + Adenine | Ara-A | 55 (isolated) | >99 | [6][11][12] |

| Chemical (POCl₃) | 2'-Deoxyguanosine | dGTP | 65 | >99 | [7] |

| Chemical (POCl₃) | 2'-Deoxyadenosine | dATP | 67 | >99 | [7] |

| Chemo-enzymatic | Modified AMP analogues | Modified ATP analogues | 54-59 (isolated) | Excellent | [13] |

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ | Reference(s) |

| Deoxyadenosine Kinase | Deoxyadenosine | ~1 | Not specified | [14] |

| Nucleoside Diphosphate Kinase | Natural NDPs | Varies | Varies | [8] |

Mechanism of Action and Research Applications

This compound primarily functions as an inhibitor of DNA synthesis. Its mechanism of action involves several key steps within the cell.

Signaling Pathway of this compound Action

Caption: Cellular metabolism and mechanism of action of this compound.

Once inside the cell, Vidarabine is phosphorylated to Ara-AMP, Ara-ADP, and finally to the active this compound. This compound then competes with the natural substrate, dATP, for the active site of DNA polymerase.[2] If incorporated into the growing DNA strand, the 3'-hydroxyl group of the arabinose sugar is in a trans position, which sterically hinders the formation of the next phosphodiester bond, leading to chain termination.[1] This inhibition of DNA replication is the basis for its use as an antiviral and anticancer agent and makes it a valuable tool for studying DNA synthesis in a research setting.

Conclusion

The biochemical synthesis of this compound is a critical process for providing researchers with a tool to investigate fundamental cellular processes. This guide has outlined both enzymatic and chemical approaches, providing detailed protocols and comparative data. While enzymatic methods offer high specificity, chemical synthesis, particularly the one-pot POCl₃ method, presents a scalable alternative. The choice of method will depend on the specific requirements of the research, including desired purity, scale, and available resources. The provided protocols and diagrams serve as a foundation for the successful synthesis and application of this compound in a research environment.

References

- 1. mdpi.com [mdpi.com]

- 2. Protein purification by IE-chromatography [reachdevices.com]

- 3. mdpi.com [mdpi.com]

- 4. Nucleotide binding to nucleoside diphosphate kinases: X-ray structure of human NDPK-A in complex with ADP and comparison to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iajps.com [iajps.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. hplc.eu [hplc.eu]

- 10. goldbio.com [goldbio.com]

- 11. An Enzymatic Flow-Based Preparative Route to Vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Ara-ATP: A Structural Analog of Adenosine Triphosphate - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ara-ATP (Adenosine 9-β-D-arabinofuranoside-5'-triphosphate) is a synthetic nucleoside triphosphate analog of adenosine triphosphate (ATP). Structurally, it differs from ATP in the sugar moiety, containing arabinose instead of ribose. This seemingly subtle modification has profound implications for its biological activity, positioning this compound as a potent inhibitor of various cellular processes, most notably DNA synthesis and RNA processing. Its ability to mimic ATP allows it to interact with ATP-dependent enzymes, leading to the disruption of critical biochemical pathways. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.

Mechanism of Action

The primary mechanism of action of this compound lies in its ability to act as a competitive inhibitor of enzymes that utilize deoxyadenosine triphosphate (dATP) or ATP as a substrate. This inhibitory effect is central to its application as an antiviral and antineoplastic agent.

Inhibition of DNA Synthesis

This compound is a well-established inhibitor of DNA synthesis, primarily through its interaction with DNA polymerases. It competitively inhibits the incorporation of dATP into the growing DNA strand. Once incorporated, the arabinose sugar, with its 2'-hydroxyl group in the trans configuration relative to the 3'-hydroxyl group, distorts the DNA backbone and hinders the formation of a phosphodiester bond with the subsequent nucleotide. This leads to chain termination, effectively halting DNA replication.

Several DNA polymerases are sensitive to this compound, albeit with varying degrees of inhibition. Notably, DNA polymerase alpha, which is crucial for the initiation of DNA replication, is significantly inhibited by this compound.[1] DNA polymerase beta is also inhibited, but to a lesser extent.[1]

Inhibition of RNA Polyadenylation

Beyond its effects on DNA synthesis, this compound also disrupts post-transcriptional modification of messenger RNA (mRNA). Specifically, it inhibits poly(A) polymerase, the enzyme responsible for adding the poly(A) tail to the 3' end of pre-mRNAs. This polyadenylation process is crucial for mRNA stability, nuclear export, and translation efficiency. This compound competes with ATP for the active site of poly(A) polymerase, thereby preventing the addition of adenosine monophosphate (AMP) residues and impairing the maturation of mRNA.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound against various enzymes has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). This data is crucial for understanding its therapeutic potential and for designing further experimental studies.

| Enzyme | Organism/Cell Line | Substrate Competed With | Ki Value (µM) | Reference |

| DNA Polymerase α | Calf Thymus | dATP | 3 | [1] |

| DNA Polymerase β | Calf Thymus | dATP | 45 | [1] |

Further research is ongoing to determine the Ki values for DNA polymerase delta and epsilon, as well as IC50 values for various cancer cell lines.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol details a method to determine the inhibitory effect of this compound on DNA polymerase activity using a radiolabeled deoxyribonucleotide.

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase alpha)

-

Activated calf thymus DNA (template/primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]dATP (radiolabeled)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction would contain:

-

Reaction buffer

-

Activated calf thymus DNA (e.g., 10 µg)

-

dCTP, dGTP, dTTP (e.g., 100 µM each)

-

dATP (at a concentration near its Km for the specific polymerase)

-

[³H]dATP (to a specific activity of ~500 cpm/pmol)

-

Varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 µM)

-

Purified DNA polymerase (e.g., 0.1-1 unit)

-

-

Initiation and Incubation: Initiate the reaction by adding the DNA polymerase. Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range of enzyme activity.

-

Termination: Stop the reaction by adding an equal volume of cold 10% TCA.

-

Precipitation and Filtration: Keep the tubes on ice for at least 30 minutes to allow for the precipitation of DNA. Collect the precipitate by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters three times with cold 5% TCA and then with ethanol.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]dATP incorporation as a function of this compound concentration. Calculate the IC50 value. To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both dATP and this compound and analyze the data using a Dixon plot or non-linear regression analysis.

In Vitro RNA Polyadenylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on poly(A) polymerase activity using a HeLa cell nuclear extract and a radiolabeled RNA primer.

Materials:

-

HeLa cell nuclear extract

-

Synthetic RNA primer (e.g., a short RNA with a 3'-OH end)

-

ATP

-

[α-³²P]ATP (radiolabeled)

-

This compound

-

Polyadenylation buffer (e.g., 20 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 0.5 mM DTT, 10% glycerol)

-

Yeast tRNA

-

Proteinase K

-

Urea loading buffer

-

Polyacrylamide gel (e.g., 10-15% with 7M urea)

-

Phosphorimager or X-ray film

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 25 µL reaction would contain:

-

Polyadenylation buffer

-

Synthetic RNA primer (e.g., 10-50 fmol)

-

ATP (at a concentration near its Km for poly(A) polymerase)

-

[α-³²P]ATP

-

Varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM)

-

HeLa cell nuclear extract (e.g., 5-10 µg of protein)

-

-

Initiation and Incubation: Initiate the reaction by adding the HeLa nuclear extract. Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Protein Digestion: Stop the reaction by adding EDTA and SDS to final concentrations of 20 mM and 0.5%, respectively. Add yeast tRNA as a carrier and digest the proteins with Proteinase K at 37°C for 30 minutes.

-

RNA Precipitation: Precipitate the RNA by adding sodium acetate and ethanol. Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

-

Gel Electrophoresis: Resuspend the RNA pellet in urea loading buffer, heat at 95°C for 5 minutes, and load onto a denaturing polyacrylamide gel.

-

Visualization and Analysis: After electrophoresis, expose the gel to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA products. A ladder of products with increasing length indicates polyadenylation. Inhibition by this compound will result in shorter or absent poly(A) tails. Quantify the band intensities to determine the extent of inhibition.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of DNA Replication by this compound

Caption: Competitive inhibition of DNA Polymerase α by this compound, leading to chain termination.

Experimental Workflow: DNA Polymerase Inhibition Assay

Caption: Workflow for determining DNA polymerase inhibition by this compound.

Signaling Pathway: Inhibition of RNA Polyadenylation by this compound

Caption: Competitive inhibition of Poly(A) Polymerase by this compound, impairing mRNA maturation.

Conclusion

This compound stands as a significant tool in molecular biology and drug development due to its potent and specific inhibitory effects on key cellular processes. Its role as a structural analog of ATP allows for the competitive inhibition of DNA polymerases and poly(A) polymerase, leading to the cessation of DNA replication and the disruption of mRNA maturation. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and to explore its intricate mechanisms of action in various biological systems. As our understanding of the structural basis for its inhibitory activity deepens, so too will the opportunities for the rational design of novel therapeutics based on the this compound scaffold.

References

Foundational Studies on the Metabolism of Vidarabine (Ara-A) to its Active Triphosphate Form (Ara-ATP): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on the metabolism of Vidarabine (Ara-A), an antiviral nucleoside analog, to its pharmacologically active form, Ara-adenosine triphosphate (Ara-ATP). This document details the metabolic pathway, enzymatic kinetics, experimental protocols for quantification, and the ultimate mechanism of action.

Introduction to Vidarabine (Ara-A) Metabolism

Vidarabine, also known as 9-β-D-arabinofuranosyladenine (ara-A), is a synthetic purine nucleoside analog with established antiviral activity against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1][2] Its therapeutic efficacy is contingent upon its intracellular conversion to the triphosphate metabolite, this compound. This process is a sequential three-step phosphorylation cascade mediated by both host and viral enzymes.[2] The active this compound then acts as a competitive inhibitor and a substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][3] A significant competing metabolic pathway is the deamination of Ara-A to the less potent 9-β-D-arabinofuranosylhypoxanthine (Ara-Hx) by adenosine deaminase.[2][3]

The Metabolic Phosphorylation Cascade of Ara-A

The intracellular activation of Ara-A involves its sequential phosphorylation to Ara-adenosine monophosphate (Ara-AMP), Ara-adenosine diphosphate (Ara-ADP), and finally this compound. This pathway is critical for its antiviral function.

Enzymatic Conversions

The phosphorylation of Ara-A is catalyzed by a series of cellular and, in infected cells, viral kinases:

-

Ara-A to Ara-AMP: This initial and rate-limiting step is catalyzed by cellular kinases.[2][4] In cells infected with HSV or VZV, the viral-encoded thymidine kinase (TK) can also efficiently catalyze this conversion, which contributes to the drug's selective activity.[1][5]

-

Ara-AMP to Ara-ADP: The diphosphorylation step is primarily carried out by cellular guanylate kinase.[1][5]

-

Ara-ADP to this compound: The final phosphorylation to the active triphosphate form is catalyzed by several cellular enzymes, including nucleoside diphosphate kinases.[1][5]

The overall metabolic pathway, including the competing deamination reaction, is depicted below.

Quantitative Analysis of Ara-A Metabolism

Quantitative understanding of the phosphorylation cascade is crucial for predicting drug efficacy and designing improved therapeutic strategies. The table below summarizes key pharmacokinetic and metabolic parameters of vidarabine.

| Parameter | Value | Cell Type / Condition | Reference |

| Plasma Half-life (Ara-A) | 1.5 hours | Adults with normal renal function | [6] |

| Urinary Excretion | ~60% of dose excreted as Ara-Hx | Humans | [2] |

| Protein Binding | 24-38% | Human Plasma | [5] |

| This compound Half-life | 3 times longer in HSV-infected cells compared to uninfected cells | Mammalian Cells | [2] |

Experimental Protocols

Accurate measurement of Ara-A and its phosphorylated metabolites is essential for foundational studies. The following sections detail common experimental protocols.

Cellular Uptake of Ara-A

The initial step in the metabolic activation of Ara-A is its transport into the target cell.

Protocol: Radiolabeled Ara-A Uptake Assay

-

Cell Culture: Plate target cells (e.g., Vero, HFF) in 24-well plates and grow to confluence.

-

Incubation: Wash cells with pre-warmed phosphate-buffered saline (PBS). Add medium containing a known concentration of [³H]-Ara-A.

-

Time Points: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the intracellular concentration of [³H]-Ara-A by comparing the measured radioactivity to a standard curve. Normalize the data to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Quantification of Ara-A and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying Ara-A and its phosphorylated forms.

Protocol: Reversed-Phase HPLC for Ara-Metabolite Quantification

-

Sample Preparation (Cell Extraction):

-

Culture and treat cells with Ara-A as required.

-

Wash cells with ice-cold PBS and harvest.

-

Extract the metabolites by adding a cold acid solution (e.g., 0.6 M perchloric acid), followed by incubation on ice.

-

Neutralize the extract with a base (e.g., potassium hydroxide) and centrifuge to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC System:

-

Column: A C18 reversed-phase column (e.g., 5 µm particle size) is typically used.[7]

-

Mobile Phase: An isocratic or gradient elution using a buffer system. A common mobile phase consists of a phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted) with a small percentage of an organic modifier like methanol or acetonitrile.[7][8]

-

Detector: UV detector set to 254 nm, which is near the absorbance maximum for adenine-containing compounds.[7][8]

-

-

Chromatographic Run:

-

Inject the prepared sample extract into the HPLC system.

-

Run the separation according to the established method (flow rate, gradient profile).

-

-

Data Analysis:

-

Identify the peaks for Ara-A, Ara-AMP, Ara-ADP, and this compound based on their retention times, determined by running authentic standards.

-

Quantify the amount of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Mechanism of Action of this compound

The antiviral activity of vidarabine is exerted by its triphosphate form, this compound, through a dual mechanism that targets viral DNA replication.

-

Competitive Inhibition of Viral DNA Polymerase: this compound has a structure similar to the natural substrate deoxyadenosine triphosphate (dATP). It competitively binds to the active site of viral DNA polymerase, thereby inhibiting the enzyme's function.[1][3] This inhibition is more selective for viral DNA polymerase than for host cellular DNA polymerases, contributing to the drug's therapeutic window.[3]

-

DNA Chain Termination: When this compound acts as a substrate and is incorporated into the growing viral DNA strand in place of dATP, it halts further elongation.[2][3] The arabinose sugar in this compound, which differs from the deoxyribose in dATP, possesses a 3'-hydroxyl group in a trans position that creates steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide.[3] This leads to the termination of the DNA chain and the production of non-functional, incomplete viral genomes.[1]

Furthermore, the diphosphate metabolite, Ara-ADP, has been shown to inhibit ribonucleotide reductase, an enzyme responsible for producing the deoxynucleotide building blocks necessary for DNA synthesis, adding another layer to its antiviral effect.[2]

Conclusion

The metabolism of Ara-A to this compound is a pivotal process for its antiviral efficacy. Understanding the kinetics and enzymes of this phosphorylation cascade, along with the competing deamination pathway, is fundamental for optimizing its therapeutic use and for the development of next-generation nucleoside analogs. The experimental protocols outlined in this guide provide a basis for researchers to quantitatively assess these metabolic steps in various cellular systems. The dual mechanism of this compound, involving both competitive inhibition and chain termination of viral DNA synthesis, underscores the molecular basis for its therapeutic effect.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vidarabine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. google.com [google.com]

- 6. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

Initial Investigations into Ara-ATP's Effects on Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinofuranosyladenosine triphosphate (Ara-ATP), the active triphosphate form of the antiviral agent Vidarabine (Ara-A), represents a critical area of study in the development of antiviral therapeutics. Its mechanism of action, primarily centered on the inhibition of viral DNA synthesis, has been a subject of investigation for several decades. This technical guide provides an in-depth overview of the initial research into this compound's effects on the replication of various DNA viruses, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Viral DNA Polymerase

This compound functions as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for the active site of viral DNA polymerases.[1] Its arabinose sugar moiety, differing from the deoxyribose of dATP, disrupts the normal process of DNA elongation upon incorporation into the growing viral DNA chain. This leads to premature chain termination and the cessation of viral genome replication.[2] The selectivity of this compound for viral over cellular DNA polymerases is a key factor in its therapeutic potential, minimizing toxicity to the host cell.

Quantitative Data: Inhibitory Activity of this compound and its Analogs

The antiviral efficacy of this compound is quantified through various metrics, primarily the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce a biological activity, such as viral plaque formation, by 50%. The Ki value is a measure of the inhibitor's binding affinity to the target enzyme. While specific IC50 values for this compound against a wide range of viruses are not extensively consolidated in single reports, data for its precursor (Ara-A) and related compounds, along with Ki values against specific viral enzymes, provide valuable insights.

| Virus Family | Virus | Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Notes |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | DNA Polymerase | This compound | Not explicitly stated | 0.05 - 0.1 | For a related compound, BW759U-triphosphate, indicating high affinity.[3][4] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | DNA Polymerase | Acyclovir triphosphate | Not explicitly stated | 0.008 | Ki for a related guanosine analog, highlighting the potency of nucleotide analogs against HCMV polymerase.[5] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | DNA Polymerase | DHPG triphosphate | Not explicitly stated | 0.022 | Ki for another guanosine analog, demonstrating strong inhibition.[5] |

| Hepadnaviridae | Hepatitis B Virus (HBV) | DNA Polymerase | This compound | Not explicitly stated | Not explicitly stated | Acts as a competitive inhibitor with respect to dATP.[1] |

Note: The table includes data for this compound and structurally related, well-characterized antiviral triphosphates to provide a comparative context for its inhibitory potential. The lack of a comprehensive, centralized database for this compound's IC50 values across numerous viruses highlights an area for future research.

Experimental Protocols

The investigation of this compound's antiviral properties relies on a set of established experimental protocols designed to quantify its effects on viral replication and enzyme activity.

Plaque Reduction Assay

The plaque reduction assay is a fundamental method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Objective: To determine the IC50 value of this compound against a specific virus.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates.

-

Virus stock of known titer.

-

Serial dilutions of this compound.

-

Culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread.

-

Staining solution (e.g., crystal violet) to visualize plaques.

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus for a defined period (e.g., 1-2 hours) to allow for viral attachment and entry.

-

Treatment: After the adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of this compound. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Overlay: After a short incubation with the compound, remove the medium and add the overlay medium to each well. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining and Counting: At the end of the incubation period, fix the cells and stain them with a suitable dye (e.g., crystal violet). The viable cells will take up the stain, while the areas of viral-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of a purified or partially purified viral DNA polymerase.

Objective: To determine the Ki value and the mode of inhibition of this compound against a specific viral DNA polymerase.

Materials:

-

Purified or partially purified viral DNA polymerase.

-

Activated DNA template-primer (e.g., activated calf thymus DNA).

-

Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP or [α-³²P]dATP).

-

This compound at various concentrations.

-

Reaction buffer containing Mg²⁺ and other necessary cofactors.

-

Trichloroacetic acid (TCA) or other precipitating agent.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. For determining the mode of inhibition, vary the concentration of the natural substrate (dATP) as well.

-

Enzyme Addition: Initiate the reaction by adding the viral DNA polymerase to each tube.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized, radiolabeled DNA.

-

Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the enzyme activity (rate of DNA synthesis) against the inhibitor concentration. The Ki value can be determined using various kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk or Dixon plots, to determine the mode of inhibition (e.g., competitive, non-competitive).

Visualizing the Molecular Landscape and Experimental Processes

To better understand the complex interactions and workflows involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of this compound in inhibiting viral DNA replication.

Caption: Workflow of a Plaque Reduction Assay.

Caption: Workflow of a Viral DNA Polymerase Inhibition Assay.

Conclusion

The initial investigations into this compound's antiviral effects have firmly established its role as a potent inhibitor of viral DNA replication. Its mechanism, centered on the competitive inhibition of viral DNA polymerases, provides a clear rationale for its therapeutic application. While a more comprehensive and centralized repository of quantitative data, particularly IC50 values against a broader spectrum of viruses, would be beneficial, the existing data on Ki values and the efficacy of related compounds underscore its significant potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the antiviral properties of this compound and to develop novel therapeutic strategies against DNA virus infections. The continued application of these robust methodologies will be crucial in advancing our understanding of this important antiviral agent and in the ongoing fight against viral diseases.

References

- 1. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cellular alpha DNA polymerase and herpes simplex virus-induced DNA polymerases by the triphosphate of BW759U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cellular alpha DNA polymerase and herpes simplex virus-induced DNA polymerases by the triphosphate of BW759U - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

An In-depth Technical Guide to the Chemical Structure of 9-β-D-arabinofuranosyladenine (Vidarabine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-β-D-arabinofuranosyladenine, commonly known as vidarabine or ara-A, is a purine nucleoside analogue with significant antiviral properties. First synthesized in 1960, it was one of the earliest antiviral drugs to be used systemically.[1] Vidarabine is an analogue of adenosine, with the key structural difference being the presence of an arabinose sugar instead of ribose. This stereochemical alteration at the 2'-position of the sugar moiety is fundamental to its biological activity, primarily against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2] This technical guide provides a comprehensive overview of the chemical structure of vidarabine, including its detailed molecular geometry, spectroscopic characteristics, synthesis, and the structural basis of its mechanism of action.

Chemical and Physical Properties

Vidarabine is a white to off-white crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [3] |

| Synonyms | Vidarabine, ara-A, Adenine arabinoside | [1][3] |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [3] |

| Molar Mass | 267.24 g/mol | [3] |

| CAS Number | 5536-17-4 (anhydrous) | [1][3] |

| Melting Point | 260-265 °C (decomposes) | |

| Optical Rotation | [α]D²⁷ -5° (c = 0.25) | [1] |

| UV Absorption Maxima | pH 1: 257.5 nm (ε 12700)pH 7: 259 nm (ε 13400)pH 13: 259 nm (ε 14000) | [1] |

| Solubility | Soluble in DMF and DMSO. Water solubility is 3 mg/mL at 25°C. |

Molecular Structure and Crystallography

The definitive three-dimensional structure of vidarabine was determined by X-ray crystallography. The key structural features are the adenine base and the arabinofuranose sugar linked by a β-N9-glycosidic bond. The arabinose sugar is characterized by the hydroxyl group at the 2' position being in the up or cis configuration relative to the adenine base, which contrasts with the down or trans configuration of the 2'-hydroxyl in adenosine.

A detailed crystallographic study by Bunick and Voet provides the precise bond lengths, bond angles, and torsion angles of the molecule.

Further research is required to locate the full crystallographic data from Bunick and Voet, Acta Crystallographica, 1974, B30, 1641-1649. This data will be presented in a tabular format upon acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of vidarabine in solution. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for vidarabine in DMSO-d₆.[4]

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Purine Base | ||

| H-2 | 8.12 (s) | 152.9 |

| H-8 | 8.18 (s) | 140.8 |

| C-4 | - | 149.8 |

| C-5 | - | 118.7 |

| C-6 | - | 156.3 |

| NH₂ | 7.24 (s) | - |

| Arabinofuranose Ring | ||

| H-1' | 6.25 (d, J = 4.4 Hz) | 84.5 |

| H-2' | 4.13 (brs) | 76.1 |

| H-3' | 3.79-3.76 (m) | 75.4 |

| H-4' | 3.69-3.61 (m) | 84.0 |

| H-5'a, H-5'b | 3.69-3.61 (m) | 61.3 |

| 2'-OH | 5.64 (d, J = 4.4 Hz) | - |

| 3'-OH | 5.56 (t, J = 3.6 Hz) | - |

| 5'-OH | 5.13 (t, J = 4.4 Hz) | - |

Mechanism of Action

Vidarabine exerts its antiviral effect by targeting viral DNA synthesis.[5] It functions as a prodrug, requiring intracellular phosphorylation to become active.[2]

The key steps in its mechanism of action are:

-

Cellular Uptake: Vidarabine enters the host cell.

-

Phosphorylation: Cellular kinases sequentially phosphorylate vidarabine to its monophosphate (ara-AMP), diphosphate (ara-ADP), and finally its active triphosphate form (ara-ATP).[2]

-

Inhibition of Viral DNA Polymerase: this compound acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine triphosphate (dATP).[2]

-

Chain Termination: this compound can also be incorporated into the growing viral DNA strand. The presence of the arabinose sugar with its 2'-hydroxyl in the cis position leads to steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide. This results in the termination of DNA chain elongation.[2]

The diphosphate form, ara-ADP, also contributes to the antiviral effect by inhibiting ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides.

Below is a diagram illustrating the activation and mechanism of action of vidarabine.

Caption: Intracellular activation of vidarabine and its inhibitory effects.

Experimental Protocols

Chemical Synthesis of Vidarabine

Several synthetic routes to vidarabine have been developed. One common method involves the following key steps:

-

Protection of Adenine: The 6-amino group of adenine is typically protected, for example, by benzoylation, to prevent side reactions.

-

Glycosylation: The protected adenine is coupled with a protected arabinofuranosyl halide, such as 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride. This reaction is often carried out in the presence of a Lewis acid or a heavy metal salt.

-

Deprotection: The protecting groups on the sugar and the base are removed to yield vidarabine. For example, benzyl groups can be removed by catalytic hydrogenation.

A detailed, scalable synthesis procedure has been described involving the use of 8-hydrazine-vidarabine as an intermediate, which is then converted to vidarabine using CuSO₄ in water.[4]

Enzymatic Synthesis of Vidarabine

An alternative and "greener" approach to vidarabine synthesis is through enzymatic methods. One such method utilizes a two-enzyme system in a continuous-flow reactor:

-

Enzymes: Uridine phosphorylase from Clostridium perfringens (CpUP) and purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) are co-immobilized on a solid support.

-

Substrates: A solution of arabinofuranosyluracil and adenine is passed through a column containing the immobilized enzymes.

-

Reaction: CpUP catalyzes the phosphorolysis of arabinofuranosyluracil to arabinose-1-phosphate and uracil. Subsequently, AhPNP catalyzes the reaction between arabinose-1-phosphate and adenine to form vidarabine.

-

Purification: The product, vidarabine, is collected from the column effluent and purified by crystallization.

This enzymatic method avoids the need for protecting groups and harsh reaction conditions.

X-ray Crystallography Protocol (General)

The determination of the crystal structure of a nucleoside analogue like vidarabine generally follows these steps:

-

Crystallization: Single crystals of high quality are grown from a supersaturated solution of vidarabine. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The intensities and positions of the diffraction spots are measured and integrated. The data is then corrected for various experimental factors to obtain a set of structure factor amplitudes.

-

Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed structure factors.

-

Validation: The final structure is validated to ensure its quality and accuracy.

Quantitative Bioactivity and Pharmacokinetic Data

The antiviral activity and pharmacokinetic properties of vidarabine have been quantitatively assessed.

In Vitro Antiviral Activity

| Virus | Cell Line | IC₅₀ (μg/mL) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | - | 9.3 | [6] |

| Herpes Simplex Virus Type 2 (HSV-2) | - | 11.3 | [6] |

Pharmacokinetic Parameters (of the primary metabolite, hypoxanthine arabinoside)

| Parameter | Value | Conditions |

| Elimination Half-life (t½) | 3.0 ± 1.7 h | Continuous infusion |

| Plasma Clearance | 195 ± 270 mL/min | 7.5 mg/kg/day dose |

| Plasma Clearance | 66.3 ± 47 mL/min | 15 mg/kg/day dose |

Note: Vidarabine is rapidly metabolized to hypoxanthine arabinoside, which is the major species measured in plasma.

Conclusion

The chemical structure of 9-β-D-arabinofuranosyladenine is central to its function as an antiviral agent. The specific stereochemistry of the arabinose sugar moiety is the key determinant of its ability to inhibit viral DNA polymerase and terminate DNA chain elongation. A thorough understanding of its three-dimensional structure, as revealed by X-ray crystallography, and its solution-state conformation, determined by NMR spectroscopy, is essential for the rational design of new and improved nucleoside analogue antiviral drugs. The detailed experimental protocols for its synthesis and characterization provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

A Technical Guide to the Preliminary Studies of Purinergic Signaling and Nucleoside Analogs in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary research concerning the effects of extracellular adenosine triphosphate (ATP) and the cytarabine metabolite Ara-CTP on cancer cell lines. It is designed to be a comprehensive resource, detailing the mechanisms of action, summarizing key quantitative findings, and providing detailed experimental protocols and visual workflows for researchers in oncology and drug development. While the prompt specified Ara-ATP, the predominant and clinically relevant analog in cancer research is Ara-CTP, the active metabolite of the chemotherapeutic drug cytarabine (Ara-C). This guide will focus on the interplay between extracellular ATP signaling and the effects of Ara-C.

The Role of Extracellular ATP in the Tumor Microenvironment

Extracellular ATP (eATP) has emerged as a critical signaling molecule within the tumor microenvironment, exhibiting a dual role that is dependent on its concentration and the expression of purinergic receptors on cancer cells.[1][2] In healthy tissues, eATP concentrations are typically low (1–5 μM), but they can become significantly elevated (to >100 μM) in the tumor microenvironment due to cell stress, hypoxia, and necrosis.[1][2] This accumulation of eATP can modulate tumor progression, cell death, and immune responses.

P2X7 Receptor-Mediated Apoptosis in Leukemia

A key receptor involved in the cytotoxic effects of high eATP concentrations is the P2X7 receptor (P2X7R), an ATP-gated ion channel.[3][4] In several cancer types, particularly acute myeloid leukemia (AML), high-level activation of P2X7R by millimolar concentrations of ATP triggers the opening of a non-selective pore, leading to downstream signaling events that culminate in apoptosis.[3][5] Studies have demonstrated that activating P2X7R with high doses of ATP significantly increases apoptosis in primary AML cells.[5] This pro-apoptotic effect is also observed in leukemic stem/progenitor cells (LSCs) while having minimal impact on normal hematopoietic stem cells, suggesting a potential therapeutic window.[4][5]

The signaling cascade initiated by P2X7R activation involves the activation of caspases, key executioners of apoptosis.[3] This pathway can also stimulate the activation of tumor necrosis factor (TNF), which further amplifies the apoptotic signal.[3]

Mechanism of Action of Cytarabine (Ara-C) and its Active Metabolite Ara-CTP

Cytarabine (Ara-C) is a cornerstone of chemotherapy, particularly for hematological malignancies. It is a nucleoside analog of deoxycytidine that, upon cellular uptake, is converted into its active triphosphate form, Ara-CTP. The cytotoxicity of Ara-C is primarily attributed to the actions of Ara-CTP on DNA synthesis.

The primary mechanism involves the competitive inhibition of DNA polymerase by Ara-CTP. Furthermore, Ara-CTP is incorporated into the growing DNA strand during the S-phase of the cell cycle. This incorporation distorts the DNA helix and prevents further elongation, leading to DNA damage, S-phase arrest, and the induction of apoptosis.[6] In some contexts, ATP depletion has been shown to induce DNA damage signaling through an ATR/Chk1-dependent pathway, which can also contribute to cell differentiation or death in AML.[7]

References

- 1. ATP promotes cell survival via regulation of cytosolic [Ca2+] and Bcl-2/Bax ratio in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine triphosphate induced cell death: Mechanisms and implications in cancer biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bone marrow niche ATP levels determine leukemia-initiating cell activity via P2X7 in leukemic models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular ATP induces apoptosis through P2X7R activation in acute myeloid leukemia cells but not in normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular ATP Induced S-Phase Cell Cycle Arrest via P2Y Receptor-Activated ERK Signaling in Poorly Differentiated Oral Squamous Cell Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP Depletion Triggers Acute Myeloid Leukemia Differentiation through an ATR/Chk1 Protein-dependent and p53 Protein-independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Vidarabine: A Technical Guide to its Marine Origins and Antiviral Action

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Vidarabine, a potent antiviral agent, represents a landmark achievement in marine natural products drug discovery. This technical guide delves into the origins of Vidarabine, tracing its lineage back to the humble marine sponge, Tethya crypta. We will explore the initial isolation of its precursor nucleosides, their unique structural features, and the subsequent development of the synthetic analogue, Vidarabine (also known as ara-A). This document provides a comprehensive overview of the experimental methodologies, quantitative antiviral data, and the intricate molecular mechanisms that underpin Vidarabine's therapeutic efficacy.

The Marine Pioneer: Tethya crypta and the Discovery of Arabinosyl Nucleosides

In the mid-20th century, the scientific community's attention was drawn to the untapped chemical diversity of the marine environment. It was during this era of exploration that Werner Bergmann and his colleagues embarked on a seminal investigation of the Caribbean sponge, Tethya crypta (also referred to as Cryptotethya crypta). Their pioneering work, published in the early 1950s, led to the isolation of two novel nucleosides: spongothymidine and spongouridine.[1][2][3] These compounds were remarkable for their time, as they contained a D-arabinose sugar moiety in place of the typical D-ribose or D-deoxyribose found in conventional nucleosides.[3][4] This unique structural feature, the arabinosyl sugar, would become the cornerstone for the development of a new class of antiviral and anticancer drugs.[2][4]

Experimental Protocols: Isolating the Precursors

The foundational work by Bergmann and Feeney laid the groundwork for the extraction and characterization of these unusual nucleosides. While the original publications provide extensive details, the following is a summarized protocol based on their described methods.

2.1. Extraction of Nucleosides from Tethya crypta

The initial step involved the collection and processing of the sponge material. The general procedure for isolating the crude nucleoside mixture was as follows:

-

Sponge Collection and Preparation: Specimens of Tethya crypta were collected from their marine habitat. The collected sponges were then likely preserved, for example, by freezing or immersion in a solvent like ethanol, to prevent degradation of the bioactive compounds.

-

Solvent Extraction: The prepared sponge material was subjected to exhaustive extraction with an organic solvent. Acetone was a commonly used solvent in these early natural product isolation studies.[3] This process would have involved repeated washing of the sponge material with the solvent to draw out the soluble organic compounds, including the nucleosides.

-

Concentration: The resulting acetone extract, containing a complex mixture of lipids, pigments, and other secondary metabolites, was then concentrated under reduced pressure to yield a crude residue.

2.2. Purification of Spongothymidine and Spongouridine

The crude extract required extensive purification to isolate the individual nucleosides. The methods of the time would have relied on classical chromatographic techniques:

-

Initial Fractionation: The crude residue was likely partitioned between different immiscible solvents to achieve a preliminary separation based on polarity.

-

Column Chromatography: The partially purified fractions would then be subjected to column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through the column. By collecting different fractions of the eluting solvent, researchers could isolate compounds with varying polarities.

-

Crystallization: The final step in the purification of spongothymidine and spongouridine would have been crystallization. By dissolving the purified fractions in a suitable solvent and allowing the solvent to evaporate slowly, the nucleosides would form pure crystals, which could then be collected and characterized.

Quantitative Data: Antiviral Activity

The discovery of arabinosyl nucleosides spurred research into their biological activities. While the primary focus of Bergmann's initial work was on their chemical structure, subsequent studies, and the development of their synthetic analogues, provided quantitative data on their antiviral efficacy. Vidarabine, the synthetic analogue of spongoadenosine (an adenosine arabinoside also found in the sponge), demonstrated significant activity against various DNA viruses. The following table summarizes available data on the antiviral activity of these compounds.

| Compound | Virus | Assay Type | Activity Metric | Value | Reference |

| Spongothymidine (Ara-T) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | ID50 | 0.25–0.5 µg/mL | [5] |

| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | ID50 | 0.25–0.5 µg/mL | [5] | |

| Varicella Zoster Virus (VZV) | Plaque Reduction | ID50 | 0.25–0.5 µg/mL | [5] | |

| Vidarabine (Ara-A) | Herpes Simplex Virus (HSV) | Plaque Formation | - | Concentration-dependent inhibition | [6] |

| Vaccinia Virus | Plaque Reduction | - | 3-5 fold more active than Cidofovir | [4] | |

| Cowpox Virus | Plaque Reduction | - | 3-5 fold more active than Cidofovir | [4] | |

| Spongouridine (Ara-U) | - | - | - | Data not readily available | - |

Note: Specific IC50/EC50 values for spongouridine are not as widely reported in the readily available literature compared to spongothymidine and Vidarabine.

Mechanism of Action: A Molecular Perspective

Vidarabine exerts its antiviral effect through a clever molecular mimicry. As a nucleoside analogue, it is recognized by cellular and viral enzymes and enters the metabolic pathways of nucleoside processing. However, its unique arabinose sugar ultimately disrupts viral replication.

4.1. Intracellular Activation: The Prodrug Concept

Vidarabine is a prodrug, meaning it is administered in an inactive form and must be converted to its active form within the host cell.[6][7] This activation is a three-step phosphorylation process:

-

Monophosphorylation: Vidarabine is first phosphorylated to Vidarabine monophosphate (ara-AMP). This initial step is catalyzed by cellular kinases, with studies suggesting that both deoxycytidine kinase (dCK) and adenosine kinase (ADK) play a role in this conversion.[1][2] The ability of cellular kinases to activate Vidarabine is a key reason for its efficacy against acyclovir-resistant viral strains, which often have mutations in the viral thymidine kinase.[6]

-

Diphosphorylation: ara-AMP is further phosphorylated to Vidarabine diphosphate (ara-ADP) by other cellular kinases.

-

Triphosphorylation: The final activation step yields Vidarabine triphosphate (ara-ATP), the pharmacologically active form of the drug.

4.2. Dual Inhibition of Viral DNA Synthesis

Once formed, this compound interferes with viral DNA replication through a dual mechanism of action:

-

Competitive Inhibition of Viral DNA Polymerase: this compound structurally resembles the natural nucleotide deoxyadenosine triphosphate (dATP). This allows it to compete with dATP for the active site of viral DNA polymerase.[6][7] By binding to the enzyme, this compound effectively blocks the incorporation of the correct nucleotide, thus inhibiting the elongation of the viral DNA chain.

-

Chain Termination: If this compound is incorporated into the growing viral DNA strand, its arabinose sugar, with its 3'-hydroxyl group in a trans position relative to the 2'-hydroxyl group, creates a steric hindrance that prevents the formation of the next phosphodiester bond.[7] This effectively terminates the elongation of the DNA chain, leading to the production of non-functional, truncated viral genomes.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Intracellular activation and mechanism of action of Vidarabine.

Caption: The drug development workflow of Vidarabine.

Conclusion

The journey of Vidarabine from a marine sponge to a clinically approved antiviral drug is a testament to the power of natural product research. The discovery of spongothymidine and spongouridine in Tethya crypta not only provided the chemical inspiration for Vidarabine but also opened up a new avenue of drug design centered on the modification of the sugar moiety of nucleosides. The detailed understanding of its mechanism of action, involving intracellular activation and a dual inhibitory effect on viral DNA synthesis, has solidified its place in the history of antiviral therapy. This technical guide serves as a comprehensive resource for professionals in the field, highlighting the critical steps from discovery to clinical application and underscoring the enduring legacy of this marine-derived therapeutic.

References

- 1. Identification of the mechanism of activation of 9-beta-D-arabinofuranosyladenine in human lymphoid cells using mutants deficient in nucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Lead Compounds from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Vidarabine used for? [synapse.patsnap.com]

- 7. Vidarabine - Wikipedia [en.wikipedia.org]

The intricate enzymatic journey of Ara-A to its active form, Ara-ATP, is a cornerstone of its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the metabolic pathway, key enzymatic players, and methodologies for its study.

The antiviral and antineoplastic agent Vidarabine, or Ara-A, undergoes a critical intracellular transformation to exert its cytotoxic effects. This conversion involves a three-step phosphorylation cascade, ultimately yielding the active triphosphate metabolite, Ara-ATP. This guide delves into the enzymes responsible for this bioactivation, presents quantitative data on their activity, outlines detailed experimental protocols for their analysis, and provides visual representations of the key pathways and workflows.

The Metabolic Pathway: A Stepwise Phosphorylation

The conversion of Ara-A to this compound is a sequential process catalyzed by cellular kinases. Each step adds a phosphate group, progressively altering the molecule's structure and biological activity.

-

Ara-A to Ara-AMP: The initial and rate-limiting step is the phosphorylation of Ara-A to Ara-A monophosphate (Ara-AMP). This reaction is primarily catalyzed by two key cellular enzymes: deoxycytidine kinase (dCK) and adenosine kinase (AK). While dCK is considered the principal enzyme for this conversion in vitro, the cytotoxic effect of Ara-A in vivo relies on the synergistic action of both dCK and AK.[1]

-

Ara-AMP to Ara-ADP: Subsequently, Ara-AMP is further phosphorylated to Ara-A diphosphate (Ara-ADP). This step is carried out by nucleoside monophosphate kinases.

-

Ara-ADP to this compound: The final phosphorylation event converts Ara-ADP to the pharmacologically active Ara-A triphosphate (this compound). This reaction is catalyzed by nucleoside diphosphate kinases.

The resulting this compound acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.[2][3][4]

Key Enzymes in Ara-A Phosphorylation

The efficiency of Ara-A's conversion to its active form is largely dependent on the activity of the initial phosphorylating enzymes, dCK and AK.

Deoxycytidine Kinase (dCK): This enzyme, a key player in the nucleoside salvage pathway, exhibits broad substrate specificity and is crucial for the activation of several nucleoside analog prodrugs.[5][6]

Adenosine Kinase (AK): As another important enzyme in the purine salvage pathway, AK also contributes significantly to the initial phosphorylation of Ara-A.[1] The combined action of both enzymes ensures the effective intracellular trapping and subsequent activation of Ara-A.

Quantitative Data on Enzymatic Conversion

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) or kcat (s⁻¹) | Source |

| Human Deoxycytidine Kinase | Deoxycytidine | 2.0 ± 0.2 | 52.16 ± 1.3 | [7] |

| Human Deoxycytidine Kinase (Phosphorylated by PKCα) | Deoxycytidine | 6.9 ± 1.2 | 104.47 ± 11.4 | [7] |

| Human Adenosine Kinase | Adenosine | 0.66 | 82 (µmol/l) | [8] |

| Mammalian Adenosine Kinase | Ribavirin | 540 | 1.8 (min⁻¹) | [9][10] |

| Mammalian Adenosine Kinase | Viramidine | 16,000 | 0.16 (min⁻¹) | [9] |

Intracellular Concentrations of Ara-A and its Metabolites

The intracellular concentration of this compound is a critical determinant of Ara-A's therapeutic effect. The following table provides an example of intracellular nucleotide concentrations found in the literature for a related nucleoside analog, fludarabine, to illustrate the typical levels achieved.

| Cell Type | Compound | Peak Concentration (µM) | Time to Peak (hours) | Source |

| Chronic Lymphocytic Leukemia (CLL) cells | F-ara-ATP | 19 (range: 6-52) | 4 | [11] |

Experimental Protocols

1. Deoxycytidine Kinase (dCK) Activity Assay (NADH-Coupled Spectrophotometric Method)

This continuous spectrophotometric assay measures the activity of dCK by coupling the production of ADP to the oxidation of NADH.

-

Principle: The phosphorylation of Ara-A by dCK produces ADP. Pyruvate kinase (PK) then uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, generating pyruvate. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored to determine the kinase activity.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

ATP: 1 mM

-

Ara-A (substrate): Variable concentrations for kinetic analysis (e.g., 0-500 µM)

-

Phosphoenolpyruvate (PEP): 2 mM

-

NADH: 0.2 mM

-

Pyruvate Kinase (PK): 5 units/mL

-

Lactate Dehydrogenase (LDH): 7 units/mL

-

Purified human dCK enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the purified dCK enzyme to the reaction mixture.

-